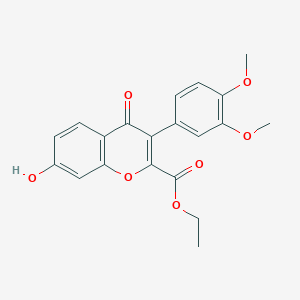
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate, also known as Hesperetin, is a natural flavonoid that is found in various fruits and vegetables. It has been widely studied for its potential therapeutic properties and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of related compounds often involves complex reactions aiming at creating conformationally restricted analogues or derivatives with specific chemical properties. For instance, research into bridged 3-benzazepine derivatives has shown that starting materials like ethyl 3,4-dimethoxyphenyl(phenyl)acetate can lead to the synthesis of compounds with potential as dopamine analogues through a series of chemical transformations (Gentles et al., 1991).
Antimicrobial Activity
- Some derivatives have been synthesized for antimicrobial evaluation, demonstrating the potential of such compounds in contributing to the development of new antimicrobial agents. A study on the synthesis, characterisation, and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showcases this potential (Spoorthy et al., 2021).
Pharmacological Properties
- The metabolites of certain ethyl 4-(3,4-dimethoxyphenyl)-derivatives have been prepared to study their structures and pharmacological properties, highlighting the relevance of these compounds in the development of disease-modifying antirheumatic drugs (DMARDs) (Baba et al., 1998).
Structural Analysis
- Structural analysis of polymorphs of related compounds through X-ray crystallography provides insights into their molecular geometries and potential applications in various fields, including materials science and pharmacology (Ramazani et al., 2019).
Antioxidative Properties
- The antioxidative potential of certain chromones has been studied, with findings indicating strong radical scavenging activity. This property is crucial for developing compounds with potential benefits in oxidative stress-related conditions (Li et al., 2020).
Catalytic Applications
- Ethyl 3-(3,4-dimethoxyphenyl)-derivatives have been used in studies exploring novel catalytic processes, such as the environmentally friendly electropolymerization of water-insoluble monomers. These findings are significant for advancing sustainable chemical processes (Asami et al., 2006).
Propiedades
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-4-26-20(23)19-17(11-5-8-14(24-2)16(9-11)25-3)18(22)13-7-6-12(21)10-15(13)27-19/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTWEDFJWKGVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
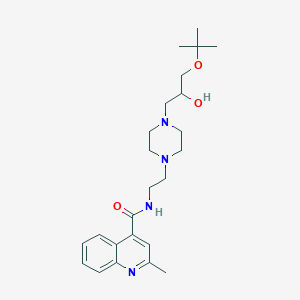
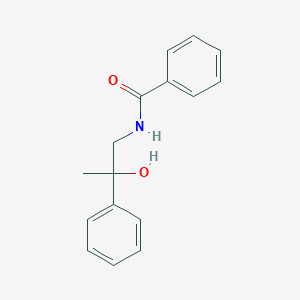
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
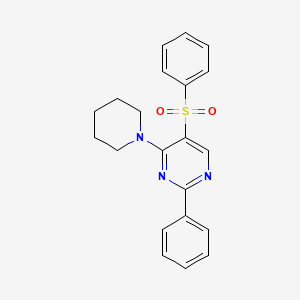
![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
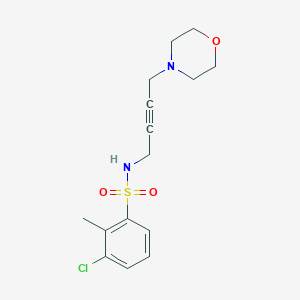
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)